molecular formula C9H6O3S B1608311 5-(Thiophen-3-yl)furan-2-carboxylic acid CAS No. 560993-95-5

5-(Thiophen-3-yl)furan-2-carboxylic acid

Cat. No. B1608311
M. Wt: 194.21 g/mol
InChI Key: JBPGCCPYLDMCHQ-UHFFFAOYSA-N
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Description

“5-(Thiophen-3-yl)furan-2-carboxylic acid” is a biochemical compound used for proteomics research . It has a molecular formula of C9H6O3S and a molecular weight of 194.21 .


Molecular Structure Analysis

The molecular structure of “5-(Thiophen-3-yl)furan-2-carboxylic acid” consists of a furan ring attached to a thiophene ring via a carboxylic acid group . The InChI code for this compound is 1S/C9H6O3S/c10-9(11)7-3-8(12-4-7)6-1-2-13-5-6/h1-5H,(H,10,11) .


Physical And Chemical Properties Analysis

“5-(Thiophen-3-yl)furan-2-carboxylic acid” is a powder that is stored at room temperature .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors .

Organic Electronics

Compounds with limited solubility in common organic solvents, such as some thiophene derivatives, are promising candidates for organic electronic devices prepared by vapor evaporation .

Organic Light-Emitting Diodes (OLEDs)

Thiophene-mediated molecules are used in the fabrication of organic light-emitting diodes (OLEDs) .

Organic Field-Effect Transistors (OFETs)

Thiophene-mediated molecules also have applications in organic field-effect transistors (OFETs) .

Antibacterial Activity

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . They have been used to create numerous innovative antibacterial agents .

Synthesis of Thiophene Derivatives

Thiophene-based analogs are synthesized by heterocyclization of various substrates . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P 4 S 10) as sulfurizing agents . Condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester goes under the basic conditions and generates 3-hydroxy-2-thiophene carboxylic derivatives .

Anti-Ulcer Activity

Furan has a variety of therapeutic advantages, such as anti-ulcer . It has been used in the treatment of ulcers .

Diuretic Activity

Furan derivatives have been used as diuretics . They help increase the amount of water and salt expelled from the body as urine .

Muscle Relaxant Activity

Furan derivatives have been used as muscle relaxants . They help relieve muscle spasms, pain, and hyperreflexia .

Anti-Protozoal Activity

Furan derivatives have been used as anti-protozoal agents . They help in the treatment of diseases caused by protozoa .

Antiviral Activity

Furan derivatives have been used as antiviral agents . They help in the treatment of viral infections .

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-thiophen-3-ylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3S/c10-9(11)8-2-1-7(12-8)6-3-4-13-5-6/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPGCCPYLDMCHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400551
Record name 5-Thiophen-3-yl-furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Thiophen-3-yl)furan-2-carboxylic acid

CAS RN

560993-95-5
Record name 5-Thiophen-3-yl-furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PN Premnath - 2014 - scholarcommons.sc.edu
Inhibition of CDK2 activity in G1 and S phases of the cell cycle can promote selective apoptosis of cancer cells through the E2F1 pathway. Currently available CDK inhibitors target the …
Number of citations: 5 scholarcommons.sc.edu

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